1-(甲磺酰基)-1H-苯并咪唑-2-胺

描述

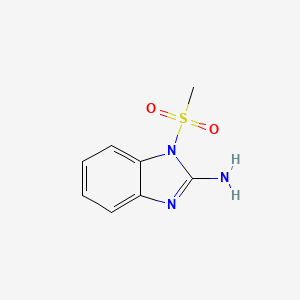

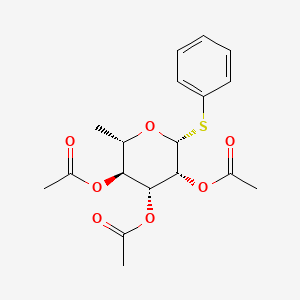

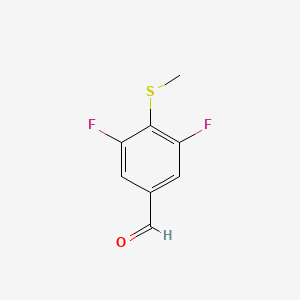

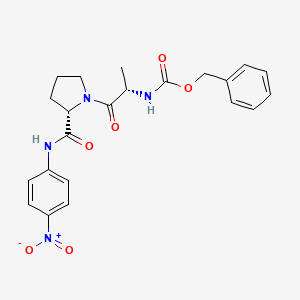

1-(Methylsulfonyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Synthesis Analysis

The synthesis of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds often involves various chemical reactions. For instance, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold were synthesized and analyzed for their potential antitumor activity . Another study reported the synthesis of 2-(4-(methylsulfonyl)phenyl)benzimidazoles as selective cyclooxygenase-2 inhibitors .Molecular Structure Analysis

The molecular structure of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine is characterized by the presence of a benzimidazole ring fused with a methylsulfonyl group . The benzimidazole ring is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole .Chemical Reactions Analysis

The chemical reactions involving 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds can be diverse. For example, a new Julia-type methylenation reagent, 1-methyl-2-(methylsulfonyl)benzimidazole, reacts with a variety of aldehydes and ketones to give the corresponding terminal alkenes in high yields .科学研究应用

高效合成方法

1-(甲磺酰基)-1H-苯并咪唑-2-胺用于各种合成方法。例如,它被用于在无溶剂条件下获得 2-取代苯并咪唑的有效方法。此过程涉及芳香亲核试剂和烷基亲核试剂与 2-甲磺酰基苯并咪唑的反应,生成各种 2-取代苯并咪唑 (Lan 等,2008)。

催化和化学反应

该化合物还在催化和化学反应中发挥作用。例如,它参与 N-取代的亚胺和 N,N'-双(芳基)亚胺的氧化 C-H 胺化,使用碘苯作为催化剂生成 1,2-二取代苯并咪唑 (Alla 等,2013)。此外,它与醛和酮反应生成末端烯烃,在温和和实际的条件下使用特定的试剂 (Ando 等,2015)。

复杂分子的合成

该化合物是复杂分子合成的重要工具。在一项研究中,它与芳磺酰氯反应生成 1-芳基磺酰基苯并咪唑-2-胺,展示了该化合物在化学合成中的多功能性 (Kaipnazarov 等,2013)。

在纳米催化中的应用

1-(甲磺酰基)-1H-苯并咪唑-2-胺在纳米催化中得到应用。例如,它用于通过环化反应制备 1-取代-1H-1,2,3,4-四唑,展示了其在新型纳米催化剂开发中的用途 (Ghasemzadeh 和 Akhlaghinia,2017)。

新颖的合成和生物活性

它还参与合成 1H-苯并咪唑的新型氮杂环丁烷-2-酮衍生物,这些衍生物已针对抗菌和细胞毒活性进行了评估 (Noolvi 等,2014)。

在药物研究中的作用

1-(甲磺酰基)-1H-苯并咪唑-2-胺在药物研究中发挥着重要作用。它用于合成含有苯并咪唑配体的 Pd(II) 和 Pt(II) 配合物,这些化合物是潜在的抗癌化合物 (Ghani 和 Mansour,2011)。

未来方向

The future directions for research on 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds could involve further exploration of their potential therapeutic applications. For instance, azaindole-based frameworks, which can include a methylsulfonyl group, are being explored as potential antiviral agents . Additionally, the development of safer and more efficient synthetic routes for these compounds is an active area of research .

属性

IUPAC Name |

1-methylsulfonylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-14(12,13)11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUVPGKUELYOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629457 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-1H-benzimidazol-2-amine | |

CAS RN |

915922-50-8 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)